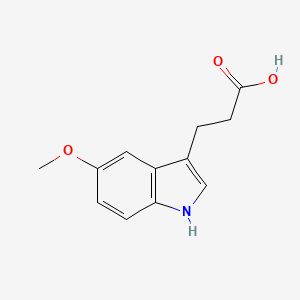

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Beschreibung

Overview of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide range of biological targets with high affinity, making it a frequent component in both natural products and synthetic pharmaceuticals. nih.govresearchgate.net The versatility of the indole ring allows for the development of derivatives with diverse pharmacological activities. nih.gov

Indole-based compounds have demonstrated significant therapeutic potential across numerous disease areas, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. nih.govajchem-b.com Their broad spectrum of activity is attributed to the unique electronic properties of the indole ring and its capacity to engage in various types of intermolecular interactions with protein targets. nih.gov Researchers have successfully designed indole derivatives as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. nih.govopenmedicinalchemistryjournal.com The structural resemblance of the indole core to endogenous molecules, such as the amino acid tryptophan, further contributes to its biological relevance and utility in drug design. wikipedia.orgnih.gov

The following table summarizes the diverse therapeutic applications of indole derivatives:

| Therapeutic Area | Examples of Activity |

| Oncology | Anticancer, Anti-tumor openmedicinalchemistryjournal.commdpi.com |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal, Antitubercular nih.govajchem-b.com |

| Inflammatory Disorders | Anti-inflammatory openmedicinalchemistryjournal.com |

| Metabolic Disorders | Antidiabetic, Antihyperglycemic nih.govnih.gov |

| Neurology | Neuroprotective, Anticonvulsant nih.govnih.gov |

| Cardiovascular Disease | Antihypertensive nih.gov |

Rationale for Investigating Substituted Indole Propanoic Acids

The investigation into substituted indole propanoic acids is driven by the significant biological roles of the parent compound, indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota. nih.govmdpi.comhmdb.ca Research has shown that IPA possesses potent antioxidant and neuroprotective properties. mdpi.comhmdb.cawikipedia.org It is a highly effective scavenger of hydroxyl radicals and can protect neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases like Alzheimer's. hmdb.cawikipedia.org Furthermore, IPA has been linked to the regulation of metabolic health, with studies suggesting it can improve insulin (B600854) sensitivity, modulate inflammatory responses, and help maintain intestinal barrier integrity. nih.govnih.gov

The rationale for exploring derivatives like 3-(5-methoxy-1H-indol-3-yl)propanoic acid stems from the established principles of medicinal chemistry, where structural modifications are used to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a methoxy (B1213986) group (-OCH3) at the 5-position of the indole ring is a common strategy in drug design. This substitution can alter the compound's electronic profile and lipophilicity, potentially leading to improved biological activity. chim.it For instance, methoxy-substituted indoles have been investigated for a range of activities, including anti-inflammatory and antimicrobial effects. chim.it The synthesis of various indole-3-propionic acid derivatives has been pursued to explore their potential as anti-inflammatory and analgesic agents. researchgate.net Therefore, the investigation of this compound is a logical step in the quest to develop novel therapeutics based on the promising biological profile of the indole-3-propionic acid scaffold. nih.govmdpi.com

Historical Context of Indole-Based Drug Discovery

The history of indole chemistry is intrinsically linked to the study of natural dyes. ajchem-b.comwikipedia.org The journey began in 1866 when Adolf von Baeyer first synthesized indole from oxindole (B195798), a derivative of the dye indigo. nih.govwikipedia.orgencyclopedia.pub This foundational work opened the door to understanding the structure of a vast number of natural products. In the early 20th century, the significance of the indole nucleus intensified with the discovery that it forms the core of the essential amino acid tryptophan and numerous important alkaloids, such as strychnine. wikipedia.orgwikipedia.org

The era of indole-based drug discovery began to flourish in the mid-20th century. A pivotal moment was the isolation and structural elucidation of indole alkaloids from medicinal plants, such as reserpine (B192253) from Rauwolfia serpentina, which was used as an antihypertensive agent. wikipedia.org Another landmark was the discovery of the anti-inflammatory drug indomethacin (B1671933) in the 1960s. Substituted indoles also form the basis of the tryptamine (B22526) alkaloids, which include the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.org The development of reliable and versatile synthetic methods, most notably the Fischer indole synthesis developed in 1883, has been crucial for the exploration of novel indole derivatives. wikipedia.org This historical progression from natural product chemistry to modern synthetic methodologies has cemented the indole scaffold as a pillar of drug discovery. researchgate.net

Compound Index

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSZCJIWILJKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960156 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39547-16-5 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3 5 Methoxy 1h Indol 3 Yl Propanoic Acid and Analogues

Established Synthetic Routes to the 1H-Indole Core

The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and pharmacologically active compounds. Consequently, numerous synthetic methodologies have been developed for its construction. These can be broadly categorized into classical name reactions and modern transition-metal-catalyzed approaches.

Classical Indole Syntheses:

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. byjus.com A variety of Brønsted and Lewis acids can be employed as catalysts. wikipedia.orgtestbook.com

Reissert Indole Synthesis: This method provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. wikipedia.orgresearchgate.net The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative. wikipedia.orgresearchgate.netresearchgate.net The indole-2-carboxylic acid can then be decarboxylated to afford the parent indole. researchgate.net

Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) to form a 2-arylindole. wikipedia.orgresearchgate.net The reaction conditions are often harsh, which has limited its application. wikipedia.orgrsc.org However, milder procedures have been developed, including the use of microwave irradiation. chemeurope.com

Transition-Metal-Catalyzed Indole Syntheses:

Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgrsc.orgsynarchive.com The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org

Hegedus Indole Synthesis: This method utilizes a palladium(II)-mediated oxidative cyclization of o-alkenylanilines to generate indoles. wikipedia.orgontosight.ai The reaction is efficient and has been applied to the synthesis of various heterocyclic systems. thieme-connect.comthieme-connect.com

A summary of these key synthetic routes is presented in the table below.

Synthetic Approaches to 3-(5-methoxy-1H-indol-3-yl)propanoic acid

Specific synthetic strategies for this compound often build upon the foundational indole syntheses. A common approach involves the Fischer indole synthesis using 4-methoxyphenylhydrazine and a suitable keto-acid or its ester, such as γ-ketopimelic acid or its ester, to directly install the propanoic acid side chain at the 3-position.

Alternatively, the indole core can be formed first, followed by the introduction of the side chain. For instance, 5-methoxyindole (B15748) can be subjected to electrophilic substitution reactions at the C3 position. The Vilsmeier-Haack reaction, for example, can introduce a formyl group, which can then be elaborated into the propanoic acid side chain through various olefination and reduction sequences.

Methods for Introducing and Modifying the Methoxy (B1213986) Substituent

The 5-methoxy group is a key feature of the target compound. This substituent is typically introduced at the outset of the synthesis by using a starting material that already contains a methoxy group at the appropriate position of the benzene (B151609) ring. For example, in the Fischer indole synthesis, 4-methoxyphenylhydrazine is a common precursor.

In cases where the indole is synthesized without the methoxy group, it can be introduced later through electrophilic aromatic substitution, provided the indole ring is appropriately activated or deactivated to direct the substitution to the 5-position. However, this approach can be complicated by the reactivity of the indole nucleus at other positions. Modification of the methoxy group, for instance, demethylation to the corresponding 5-hydroxyindole, can be achieved using reagents like boron tribromide. This hydroxyl group can then be re-alkylated to introduce other alkoxy groups if desired.

Strategies for Elongating and Functionalizing the Propanoic Acid Side Chain

The propanoic acid side chain at the C3 position of the indole ring is a common motif in biologically active indole derivatives. Several strategies exist for its construction and modification.

Direct Introduction: As mentioned, the Fischer indole synthesis with a γ-keto acid derivative allows for the direct incorporation of the propanoic acid chain.

Elaboration from a C3-Formyl Group: 1H-Indole-3-carboxaldehyde derivatives are versatile intermediates. ekb.egresearchgate.net They can undergo Knoevenagel condensation with malonic acid or its esters, followed by reduction and hydrolysis, to yield the desired propanoic acid.

Alkylation of Indole: The alkylation of indolemagnesium halides with suitable three-carbon electrophiles, such as a γ-lactone or a 3-halopropanoate ester, can also be employed to install the side chain.

Once the propanoic acid side chain is in place, it can be further functionalized. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for further derivatization.

Derivatization for Pharmacological Enhancement

Modification of the core structure of this compound through derivatization is a common strategy to enhance its pharmacological properties. This often involves targeting the carboxylic acid moiety or the indole nitrogen.

Synthesis of Hydrazone Hybrids

Hydrazone derivatives are known to possess a wide range of biological activities. The synthesis of hydrazone hybrids of this compound typically involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. This hydrazide is then condensed with a variety of aldehydes or ketones to yield the final hydrazone hybrids. This approach allows for the introduction of diverse structural motifs onto the core indole scaffold.

Synthesis of Thioxothiazolidinone Derivatives

Thiazolidinone derivatives are another class of heterocyclic compounds with significant therapeutic potential. The synthesis of thioxothiazolidinone derivatives of this compound can be achieved through a multi-step sequence. The indole propanoic acid is first converted to its acid chloride. This is then reacted with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. The isothiocyanate can then be cyclized with an α-amino acid ester to afford the thioxothiazolidinone ring appended to the indole core.

A summary of derivatization strategies is presented below.

Synthesis of other Functionalized Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of functionalized analogues. Strategic derivatization can be undertaken at the propanoic acid side chain, the indole nitrogen, and various positions on the bicyclic indole ring system. These modifications are pursued to explore structure-activity relationships and develop compounds with tailored properties.

One prominent strategy involves the derivatization of the carboxylic acid moiety. For instance, hydrazone hybrids can be synthesized from the parent acid. This process typically begins with the conversion of the carboxylic acid to its corresponding methyl ester, often achieved by refluxing with thionyl chloride and methanol. mdpi.com The resulting ester is then treated with hydrazine hydrate in ethanol (B145695) to form the key intermediate, 3-(5-methoxy-1H-indol-3-yl)propanehydrazide. mdpi.com This hydrazide can subsequently be condensed with a variety of aromatic aldehydes to yield a library of N'-benzylidene-3-(5-methoxy-1H-indol-3-yl)propanehydrazide analogues. mdpi.com This modular approach allows for the introduction of diverse substituents on the aromatic ring of the aldehyde, thereby creating a range of functionalized derivatives.

Another synthetic approach focuses on modifying the indole ring itself, such as through the creation of 2,3-dihydro analogues, also known as indolines. These compounds, where the C2-C3 double bond of the indole core is saturated, can be obtained through the reduction of corresponding indole precursors that have activating groups. nih.gov A versatile strategy involves the use of polyfunctional 2-oxindoles as starting materials. nih.gov The reduction of functional groups within the 2-oxindole and related 2-chloroindole molecules can be achieved using various boron hydrides, leading to the formation of the 2,3-dihydroindole scaffold. nih.gov For example, nitriles derived from (2-oxoindolin-3-yl)acetonitriles can be reduced using an in situ generated diborane (B8814927) (from sodium borohydride (B1222165) and iodine) to yield the corresponding 2,3-dihydro amines. nih.gov This method provides access to a class of analogues with a more flexible, non-aromatic heterocyclic core compared to the planar indole ring.

The tables below summarize representative examples of functionalized analogues synthesized through these derivatization strategies.

Table 1: Representative Hydrazone Derivatives

This table is for illustrative purposes and based on general synthetic reactions.

| Analogue Name | Starting Aldehyde | Potential Functional Groups Introduced |

|---|---|---|

| N'-(2,3-Dihydroxybenzylidene)-3-(5-methoxy-1H-indol-3-yl)propanehydrazide | 2,3-Dihydroxybenzaldehyde | Catechol moiety |

| N'-(2-Hydroxy-4-methoxybenzylidene)-3-(5-methoxy-1H-indol-3-yl)propanehydrazide | 2-Hydroxy-4-methoxybenzaldehyde | Hydroxyl, Methoxy |

| N'-(3,4,5-Trimethoxybenzylidene)-3-(5-methoxy-1H-indol-3-yl)propanehydrazide | 3,4,5-Trimethoxybenzaldehyde (Syringaldehyde) | Trimethoxyphenyl group |

Table 2: Representative Indole Ring Modifications

This table is for illustrative purposes and based on general synthetic reactions.

| Analogue Name | Synthetic Strategy | Key Structural Modification |

|---|

Metabolic Pathways and Pharmacokinetic Considerations of Indole Propanoic Acid Compounds

Biosynthesis via Tryptophan Metabolism

Tryptophan serves as the fundamental precursor for a wide array of bioactive molecules, and its metabolism can be broadly categorized into three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is primarily mediated by the gut microbiota. mdpi.com While the direct biosynthetic pathway for 3-(5-methoxy-1H-indol-3-yl)propanoic acid is not extensively documented, its formation can be inferred from the established metabolic routes of tryptophan and related indole compounds.

The biosynthesis is hypothesized to occur in a two-stage process: the production of the indole-3-propionic acid (IPA) backbone, followed by the methoxylation of the indole ring at the 5-position.

Stage 1: Formation of Indole-3-Propionic Acid (IPA)

The initial and crucial step is the conversion of dietary tryptophan to IPA, a process predominantly carried out by the intestinal microflora. wikipedia.org This conversion involves a reductive pathway where tryptophan is first deaminated to form indole-3-pyruvic acid. Subsequently, indole-3-pyruvic acid can be reduced to indole-3-lactic acid, which is then dehydrated to indole-3-acrylic acid and finally reduced to IPA. nih.gov Key enzymes in this bacterial metabolic pathway include tryptophan aminotransferase and tryptophanase. nih.govphysiology.org

Stage 2: Methoxylation of the Indole Ring

The introduction of a methoxy (B1213986) group at the 5-position of the indole ring is a known mammalian metabolic process, most notably in the synthesis of melatonin (B1676174) from serotonin. mdpi.com This pathway involves the hydroxylation of a tryptophan derivative followed by O-methylation. In the context of this compound, it is plausible that IPA, once produced by the gut microbiota and absorbed into circulation, undergoes hydroxylation at the 5-position within host tissues, followed by methylation.

The key enzyme responsible for this methoxylation step is likely hydroxyindole-O-methyltransferase (HIOMT). oatext.com This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxy group of an indole derivative. While HIOMT's primary role is recognized in melatonin synthesis, its substrate specificity may extend to other 5-hydroxyindoles, including a hydroxylated precursor of IPA.

| Metabolic Step | Precursor | Product | Key Enzymes/Mediators | Location |

|---|---|---|---|---|

| Deamination and Reduction | L-Tryptophan | Indole-3-propionic acid (IPA) | Tryptophan aminotransferase, Tryptophanase (bacterial) | Gut Lumen (Microbiota) |

| Hydroxylation (Hypothesized) | Indole-3-propionic acid (IPA) | 5-hydroxy-indole-3-propionic acid | Aromatic hydroxylases (mammalian) | Host Tissues (e.g., Liver) |

| Methoxylation (Hypothesized) | 5-hydroxy-indole-3-propionic acid | This compound | Hydroxyindole-O-methyltransferase (HIOMT) (mammalian) | Host Tissues (e.g., Pineal gland, Retina) |

Role of Gut Microbiota in Indole Propanoic Acid Production

The gut microbiota plays an indispensable role in the synthesis of IPA from dietary tryptophan. mdpi.com A significant portion of ingested tryptophan that is not absorbed in the small intestine becomes available for microbial metabolism in the colon. mdpi.com Several bacterial species have been identified as key producers of IPA.

Notably, species from the Clostridium genus, such as Clostridium sporogenes, are well-characterized producers of IPA. wikipedia.orgguidetopharmacology.org Other bacteria, including those from the Peptostreptococcus and Lactobacillus genera, have also been shown to contribute to IPA synthesis. nih.gov The production of IPA is dependent on the presence of specific bacterial genes encoding the necessary enzymes for the reductive pathway of tryptophan metabolism. nih.gov

The composition and diversity of the gut microbiome can therefore significantly influence the levels of circulating IPA. mdpi.com Factors such as diet, particularly the intake of fiber, can modulate the gut microbial community and, consequently, the production of tryptophan metabolites like IPA. nih.gov

| Bacterial Genus/Species | Role in IPA Production | Key Enzymes |

|---|---|---|

| Clostridium sporogenes | Major producer of IPA from tryptophan. wikipedia.org | Possesses the complete reductive pathway for IPA synthesis. nih.gov |

| Peptostreptococcus spp. | Contributes to IPA production in the gut. nih.gov | Contains genes for the reductive deamination of tryptophan. wikipedia.org |

| Lactobacillus spp. | Some species are capable of synthesizing IPA. nih.gov | Enzymes for tryptophan metabolism. |

| Bifidobacterium spp. | Metabolizes tryptophan to produce other indole derivatives like indole-3-acetic acid (IAA), which shares precursors with IPA. nih.gov | Tryptophan aminotransferase. |

Metabolism of Exogenously Administered Indole Derivatives

When indole derivatives are administered exogenously, they are subject to various metabolic processes within the host, primarily aimed at detoxification and excretion. The metabolic fate of this compound, if administered externally, can be inferred from studies on related compounds such as IPA and other 5-methoxyindoles.

Upon absorption, IPA can be detected in systemic circulation and can undergo xenobiotic metabolism, particularly in the liver and kidneys. nih.gov A common metabolic pathway for carboxylic acids is conjugation with amino acids, such as glycine, to form more water-soluble compounds that can be readily excreted in the urine. researchgate.net

For 5-methoxyindole (B15748) compounds, metabolism can involve O-demethylation, hydroxylation at other positions on the indole ring, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). The resulting metabolites are then eliminated from the body, primarily through the kidneys. The specific enzymes involved in these transformations can include cytochrome P450 monooxygenases and various transferases.

Analytical Methodologies for Research and Quantification of Indole Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique for the quantification of low-abundance molecules like 3-(5-methoxy-1H-indol-3-yl)propanoic acid in complex biological samples such as plasma, serum, and urine. nih.govresearchgate.net This method offers exceptional sensitivity and selectivity, allowing for the precise measurement of analyte concentrations even in the nanomolar range. nih.gov

The general workflow for LC-MS/MS analysis involves several key steps. First, the sample undergoes a preparation process to remove interfering substances, such as proteins and lipids, which can cause matrix effects and ion suppression. longdom.org Common sample preparation techniques include protein precipitation with organic solvents like acetonitrile (B52724), liquid-liquid extraction, or solid-phase extraction (SPE). nih.govresearchgate.net

Following extraction, the analyte is separated from other components in the sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). This separation is typically achieved on a reverse-phase column (e.g., C18), where a gradient of aqueous mobile phase (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (like acetonitrile or methanol) is used to elute the compounds based on their hydrophobicity. universiteitleiden.nl

The separated compounds then enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this class of molecules. In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which provides a high degree of specificity and reduces background noise. researchgate.net For quantification, stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in instrument response, ensuring the accuracy and reliability of the results. longdom.orguniversiteitleiden.nl

Application of Molecularly Imprinted Polymers (MIPs) in Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. rsc.org These "artificial receptors" are created by polymerizing functional monomers and a cross-linking agent in the presence of a template molecule—in this case, this compound or a close structural analog. rsc.orgmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary to the template in terms of size, shape, and functional group arrangement. mdpi.com

This inherent selectivity makes MIPs highly valuable tools in analytical chemistry, particularly for sample preparation. cam.ac.uk One of the primary applications is in Molecularly Imprinted Solid-Phase Extraction (MISPE). cam.ac.uk In this technique, MIPs are used as the sorbent material in an SPE cartridge. When a complex biological sample is passed through the cartridge, the MIP selectively binds the target analyte while other matrix components with different structures pass through. mdpi.com The analyte can then be eluted with a suitable solvent, resulting in a cleaner, more concentrated sample for subsequent analysis by methods like LC-MS/MS. mdpi.com

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds or those isolated from natural sources. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques used to provide detailed information about the molecular architecture of this compound.

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of indole (B1671886) derivatives. mdpi.com

¹H NMR (Proton NMR) : This technique identifies the different types of protons in a molecule and their electronic environments. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the propanoic acid side chain, the methoxy (B1213986) group protons, and the N-H proton of the indole. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide information about the connectivity of the atoms. For example, the protons of the -CH₂-CH₂-COOH side chain would appear as triplets due to coupling with their neighbors. chemicalbook.com

¹³C NMR (Carbon-13 NMR) : This technique provides information about the different carbon atoms in the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum for this compound would show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, the aliphatic carbons of the side chain, and the methoxy carbon. mdpi.com

The following tables summarize the expected NMR spectral data based on analysis of structurally similar compounds. mdpi.comchemicalbook.com

¹H NMR Spectral Data

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.0 | Singlet (broad) |

| Indole N-H | ~10.7-11.0 | Singlet (broad) |

| Aromatic C-H (Indole Ring) | ~6.7-7.3 | Multiplet/Doublet |

| -OCH₃ | ~3.7-3.8 | Singlet |

| -CH₂- (alpha to indole) | ~2.9-3.0 | Triplet |

| -CH₂- (alpha to COOH) | ~2.6-2.7 | Triplet |

¹³C NMR Spectral Data

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carboxylic Acid) | ~174-175 |

| Aromatic C-O | ~153-154 |

| Aromatic C (Indole Ring) | ~100-137 |

| -OCH₃ | ~55-56 |

| -CH₂- (alpha to COOH) | ~34-35 |

| -CH₂- (alpha to indole) | ~20-21 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. mdpi.com

The broad absorption band for the O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching frequencies. The sharp N-H stretch of the indole ring and the strong C=O stretch of the carboxylic acid are also key diagnostic peaks. mdpi.comnih.gov

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | ~3400-3300 |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) |

| C-H (Aromatic/Aliphatic) | Stretching | ~3100-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710-1680 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O (Ether/Acid) | Stretching | ~1260-1050 |

Preclinical Efficacy and Therapeutic Potential in Disease Models

In Vitro Cellular Models for Activity Assessment

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of action of indole (B1671886) derivatives, including those structurally related to 3-(5-methoxy-1H-indol-3-yl)propanoic acid.

Derivatives of 5-methoxy-indole carboxylic acid have demonstrated significant neuroprotective effects in human neuroblastoma SH-SY5Y cells against hydrogen peroxide-induced oxidative stress. nih.gov Furthermore, these compounds have shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes, suggesting a potential to interfere with pathological processes in neurodegenerative diseases. nih.gov

In the context of cancer, a closely related derivative, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), has exhibited high cytotoxic activity against a panel of human cancer cell lines, including Jurkat, K562, U937, and HL60 cells. mdpi.com This suggests that the indolepropanoic acid scaffold could be a promising starting point for the development of novel anticancer agents.

Regarding metabolic disorders, a structurally similar compound, [5-(3-Indol-1-ylpropoxy)-1H-indol-3-yl] acetic acid, has been shown to enhance adipocyte differentiation and glucose uptake in 3T3-L1 cells, indicating a potential for addressing insulin (B600854) resistance. imrpress.comscialert.net

In Vivo Animal Models for Disease Intervention

Following promising in vitro results, the therapeutic efficacy of this compound and related compounds has been evaluated in several animal models of human diseases.

While direct studies on this compound in animal models of metabolic disorders are limited, research on related indole propanoic acid derivatives has shown promising results. For instance, indole-3-propionic acid has been demonstrated to improve glucose metabolism in rats. nih.gov Furthermore, certain indole-5-propanoic acid derivatives have been identified as potent GPR40 agonists, a target for type 2 diabetes treatment, and have shown excellent insulin secretion effects in MIN6 cells. nih.gov Although not the specific compound of focus, these findings suggest that the broader class of indole propanoic acids warrants further investigation in models of type 2 diabetes.

There is currently a lack of published research on the use of this compound in in vivo models of Nonalcoholic Fatty Liver Disease (NAFLD).

The anti-inflammatory potential of compounds structurally related to this compound has been investigated. A novel selective 5-lipoxygenase-activating protein inhibitor with an indole-propionic acid core structure, demonstrated efficacy in animal models of both acute and chronic inflammation. nih.gov This compound was effective in a model of chronic lung inflammation using ovalbumin-primed and challenged BALB/c mice. nih.gov

In the realm of infectious diseases, the gut microbiota metabolite indole-3-propionic acid, a compound closely related to this compound, has been evaluated in a mouse model of acute Mycobacterium tuberculosis infection. imrpress.com The study found that this compound was able to decrease the bacterial load in the spleen by sevenfold, highlighting its potential for further exploration as an anti-tuberculosis agent. imrpress.com

Derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid have been synthesized and evaluated as multifunctional neuroprotective agents. nih.gov These compounds have shown promising results in in vitro models, including protection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes. nih.gov These findings suggest that the indole propanoic acid scaffold is a valuable starting point for the development of treatments for neurodegenerative disorders such as Parkinson's disease. nih.gov

A derivative of 3-(1H-indol-3-yl)propanoic acid, specifically (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), has demonstrated significant cytotoxic effects against several human cancer cell lines in vitro, including Jurkat, K562, U937, and HL60. mdpi.com

Mechanistic Investigations and Molecular Target Identification

Ligand-Receptor Interactions

The direct ligand-receptor interactions of 3-(5-methoxy-1H-indol-3-yl)propanoic acid have not been extensively characterized in publicly available scientific literature. However, research on structurally related indole (B1671886) compounds, particularly its parent compound Indole-3-propionic acid (IPA), provides insights into potential receptor targets.

IPA, a metabolite produced by the gut microbiota from tryptophan, is known to interact with specific receptors that mediate its biological effects. Studies have identified the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR) as targets for IPA. nih.govfrontiersin.org PXR is a nuclear receptor that plays a crucial role in regulating the metabolism of foreign compounds and inflammation. nih.gov The AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis. frontiersin.org The activation of these receptors by IPA suggests that this compound, due to its structural similarity, might also exhibit affinity for these or other related nuclear receptors. The presence of the methoxy (B1213986) group on the indole ring could, however, alter the binding affinity and specificity compared to IPA. Further investigation through targeted receptor binding assays is necessary to elucidate the specific receptor profile of this compound.

Enzyme Inhibition Studies

Notably, hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated inhibitory activity against human monoamine oxidase-B (hMAO-B). nih.gov MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov The studies revealed that hybrids incorporating the 5-methoxy-indole moiety exhibited pronounced inhibition of hMAO-B. nih.gov This suggests that the 5-methoxyindole (B15748) structure is a key pharmacophore for MAO-B inhibition.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms metabolize dopamine. nih.govmayoclinic.org The selective inhibition of MAO-B is often desired to increase dopamine levels in the brain with a lower risk of the side effects associated with MAO-A inhibition. nih.gov The competitive inhibition mechanism observed for some flavonoid inhibitors of MAO suggests that these compounds bind to the active site of the enzyme, competing with the natural substrate. mdpi.com

Given these findings, it is plausible that this compound could also function as an inhibitor of MAO-B. The specific inhibitory constants, such as the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), would need to be determined through dedicated enzyme kinetic studies to confirm this hypothesis and to assess its potency and selectivity.

Table 1: Investigated Enzyme Inhibition of Related Indole Compounds

| Compound Class | Target Enzyme | Observed Effect | Reference |

|---|

Gene Expression and Protein Modulation Studies

Direct studies on the effects of this compound on gene and protein expression are limited. However, extensive research on the closely related metabolite, Indole-3-propionic acid (IPA), provides a strong basis for predicting its potential activities.

IPA has been shown to modulate the expression of genes involved in inflammation and fibrosis. In a study on proximal tubular cells, IPA was found to suppress the indoxyl sulfate-induced expression of several key genes, including the aryl hydrocarbon receptor (AHR), cytochrome P450 family 1 subfamily A member 1 (CYP1A1), transforming growth factor-beta 1 (TGF-β1), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This suppression was mediated through the inhibition of the signal transducer and activator of transcription 3 (Stat3). nih.gov

Furthermore, in a model of non-alcoholic steatohepatitis (NASH), IPA intervention was observed to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the liver. frontiersin.org This anti-inflammatory effect is linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.org

A recent study using network pharmacology and in vitro experiments predicted and then demonstrated that IPA could regulate several hub genes and proteins to protect against oxidative stress. researchgate.net These targets included nitric oxide synthase 3 (NOS3), protein kinase B (AKT1), epidermal growth factor receptor (EGFR), peroxisome proliferator-activated receptor alpha (PPARA), proto-oncogene tyrosine-protein kinase Src (SRC), and TNF. researchgate.net The methoxy substitution in this compound might influence the potency or specificity of these effects, warranting direct investigation.

Table 2: Gene and Protein Modulation by the Related Compound Indole-3-Propionic Acid (IPA)

| Modulated Gene/Protein | Biological Process | Experimental Model | Effect of IPA | Reference |

|---|---|---|---|---|

| AHR, CYP1A1, TGF-β1, MCP-1 | Fibrosis and Inflammation | Proximal Tubular Cells | Suppression of expression | nih.gov |

| TNF-α, IL-1β, IL-6 | Inflammation | NASH Rat Liver | Inhibition of expression | frontiersin.org |

| Stat3 | Signal Transduction | Proximal Tubular Cells | Suppression of expression and phosphorylation | nih.gov |

Cellular Pathway Analysis

While specific cellular pathway analyses for this compound are not yet documented, the activities of its structural analog, Indole-3-propionic acid (IPA), point towards the modulation of key signaling cascades involved in inflammation and cellular stress responses.

One of the primary pathways implicated in the action of IPA is the Nuclear Factor-kappa B (NF-κB) signaling pathway . frontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation. nih.govnih.gov In an in vitro model using macrophages, IPA was shown to inhibit NF-κB signaling in a dose-dependent manner, leading to a reduction in the expression of its downstream target genes, which include pro-inflammatory cytokines. frontiersin.org

Another potentially relevant pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . The MAPK pathways, including the ERK, JNK, and p38 pathways, are central to the regulation of a wide array of cellular processes such as proliferation, differentiation, apoptosis, and stress responses. nih.govnih.gov While direct evidence for the modulation of MAPK pathways by this compound is lacking, the known anti-inflammatory and cytoprotective effects of related indole compounds suggest that this pathway could be a downstream target. For instance, the regulation of inflammatory cytokines and response to oxidative stress, as seen with IPA, often involves crosstalk with MAPK signaling. researchgate.net

The demonstrated effect of IPA on the Stat3 pathway further highlights its influence on cellular signaling. nih.gov The Stat3 protein is a transcription factor that is activated in response to cytokines and growth factors, playing a key role in cell growth and apoptosis. The suppression of Stat3 phosphorylation and expression by IPA indicates a direct interference with this signaling cascade, which in turn affects the expression of fibrotic and inflammatory genes. nih.gov

Given the structural similarities, it is hypothesized that this compound may engage similar cellular pathways to exert its biological effects. Comprehensive pathway analysis, using techniques such as transcriptomics and proteomics, would be required to confirm these potential mechanisms of action.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-propionic acid (IPA) |

| 5-methoxy-indole carboxylic acid |

| Dopamine |

| Serotonin |

| Norepinephrine |

| Phenylethylamine |

| Benzylamine |

| Indoxyl sulfate |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

Computational Approaches in Drug Discovery and Development

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction of a ligand, such as 3-(5-methoxy-1H-indol-3-yl)propanoic acid, with the active site of a target protein.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the broader class of indole (B1671886) derivatives has been the subject of numerous docking analyses against various therapeutic targets. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can engage in π-π stacking interactions with aromatic residues in the protein's active site. The methoxy (B1213986) group and the propanoic acid side chain of this compound would further influence its binding specificity and affinity through additional hydrogen bonding and hydrophobic interactions.

A hypothetical molecular docking study of this compound against a specific target, for example, a protein kinase, would involve preparing the 3D structure of the compound and the protein, followed by running docking simulations using software like AutoDock or Glide. The results would be analyzed to identify the most stable binding pose and the key amino acid residues involved in the interaction, providing insights into its potential mechanism of action.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase X | -8.5 | Lys78, Glu95, Leu150 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Aldose Reductase | -8.2 | Trp111, His110, Tyr48 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and based on typical results for similar indole derivatives.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the pharmacokinetic and safety profiles of a potential drug candidate at an early stage of development. These computational models use the chemical structure of a compound to predict its behavior in the body.

For this compound, various ADMET properties can be predicted using online tools and specialized software. These predictions help in identifying potential liabilities that could lead to clinical trial failures. Key predicted properties often include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. The presence of the carboxylic acid group in this compound is likely to influence its absorption and excretion characteristics.

Table 2: Predicted In Silico ADMET Profile of this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Oral Bioavailability | Moderate | May be suitable for oral administration |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile for the liver |

| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |

Note: The data in this table is illustrative and based on computational predictions for structurally similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to optimize the structure of a lead compound to enhance its potency and reduce its toxicity.

A QSAR study involving this compound would typically require a dataset of structurally related indole derivatives with their experimentally determined biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Translational Research and Future Perspectives for 3 5 Methoxy 1h Indol 3 Yl Propanoic Acid Research

Identification of Novel Therapeutic Avenues

Research into the parent compound, Indole-3-propionic acid (IPA), has illuminated several potential therapeutic applications that provide a roadmap for investigating 3-(5-methoxy-1H-indol-3-yl)propanoic acid. The neuroprotective properties of IPA are particularly notable; it has been shown to be a powerful scavenger of hydroxyl radicals and can protect neurons from oxidative stress induced by amyloid-beta, a key pathological feature of Alzheimer's disease. hmdb.ca This suggests that the 5-methoxy derivative could be explored for its potential in treating a range of neurodegenerative disorders.

Furthermore, the anti-inflammatory and immunomodulatory effects of IPA open up avenues in autoimmune and inflammatory conditions. nih.gov By acting as a ligand for the Pregnane (B1235032) X receptor (PXR), IPA can modulate inflammatory responses within the gut. hmdb.ca The influence of the 5-methoxy group on this and other receptor interactions warrants investigation for conditions like inflammatory bowel disease. Recent studies have also identified IPA as an unusual antibiotic that targets tryptophan biosynthesis in Mycobacterium tuberculosis, suggesting a novel approach to combating infectious diseases. mdpi.com Given the broad biological activities of the indole (B1671886) scaffold against viruses and other microbes, this compound may also possess unique antimicrobial properties. nih.gov

| Potential Therapeutic Area | Mechanism of Action (Based on IPA and Indole Scaffold) |

| Neurodegenerative Diseases | Potent antioxidant activity, scavenging of reactive oxygen species, protection against amyloid-beta toxicity. |

| Inflammatory Disorders | Modulation of immune responses, activation of anti-inflammatory receptors like PXR. |

| Infectious Diseases | Inhibition of essential metabolic pathways in pathogens, such as tryptophan biosynthesis in mycobacteria. |

| Metabolic Syndrome | Improvement of insulin (B600854) sensitivity, inhibition of liver lipid synthesis, regulation of gut microbial balance. nih.gov |

| Oncology | The indole scaffold is a key component in many anticancer agents that target pathways like tubulin polymerization and protein kinases. nih.govresearchgate.net |

Development of Multi-Targeting Agents

The complexity of chronic diseases, which often involve multiple pathological pathways, has driven the development of multi-target drugs. These agents are designed to interact with several molecular targets simultaneously, potentially offering enhanced efficacy and a lower likelihood of drug resistance. researchgate.net The indole scaffold is exceptionally well-suited for this purpose.

A compelling example is the development of hybrid compounds derived from 5-methoxy-indole carboxylic acid, a structurally related molecule. Researchers have synthesized hydrazone hybrids that combine the indole core with other pharmacophores to create multifunctional neuroprotective agents. These hybrids have demonstrated a combination of activities, including strong neuroprotection against oxidative stress, inhibition of monoamine oxidase B (MAO-B), and suppression of iron-induced lipid peroxidation. Such a multi-pronged approach is highly relevant for complex neurodegenerative disorders like Parkinson's disease.

The development of this compound derivatives could follow a similar strategy. By strategically combining its core structure with other active moieties, it is possible to design novel agents that address multiple facets of a disease. For instance, a hybrid molecule could be designed to simultaneously reduce inflammation, scavenge free radicals, and inhibit a key enzyme involved in disease progression.

Exploration of Natural Product Sources and Derivatives

While Indole-3-propionic acid is well-established as a metabolite of gut bacteria, the precise natural origins of its 5-methoxy derivative are less clear. Some patent literature has classified 5-methoxyindole-3-propionic acid methyl ester as being involved in the synthesis of compounds targeting metabolic disorders, but a definitive natural source has not been widely documented. googleapis.com Identifying whether this compound is also a product of specific gut microbes, or perhaps found in certain plants or marine organisms, is a critical area for future research.

The exploration of derivatives, however, is a highly active field. The versatility of the indole ring allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. nih.gov As seen in the development of multi-target agents, synthetic derivatives can be created to possess entirely new functionalities. The broader family of indole alkaloids, found in a vast range of natural sources, serves as a rich library of inspiration for creating new derivatives of this compound with optimized therapeutic profiles for various diseases, from cancer to viral infections. nih.govresearchgate.net

Biomarker Potential in Disease Progression

A biomarker is a measurable indicator of a biological state or condition. The circulating levels of gut microbiota-derived metabolites like IPA have shown significant promise as biomarkers for various diseases. For instance, studies have found that lower levels of IPA in the blood are associated with conditions such as type 2 diabetes, hepatic fibrosis, and increased disease severity in influenza infections. researchgate.net This suggests that IPA levels could reflect the health of the gut microbiome and its interaction with the host's metabolic and immune systems. nih.gov

Given its structural similarity, this compound could also serve as a valuable biomarker. Its presence and concentration in biological fluids like blood or urine might correlate with the progression of metabolic or inflammatory diseases. Future research should focus on developing sensitive analytical methods to quantify this specific metabolite and assess its correlation with clinical outcomes in large patient cohorts. Establishing it as a biomarker could aid in early diagnosis, patient stratification, and monitoring the response to therapeutic interventions, particularly those targeting the gut microbiome.

Integration with "Omics" Technologies

Modern "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of biological systems and are powerful tools for elucidating the mechanisms of action of compounds like this compound.

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying IPA as a key microbial metabolite linked to health and disease. hmdb.ca Integrated metagenomic-metabolomic analyses have successfully linked changes in gut bacteria to fluctuations in IPA levels and clinical outcomes. researchgate.net Similarly, transcriptomics, which analyzes gene expression, has revealed that circulating IPA levels are associated with the expression of hundreds of liver genes, particularly those involved in hepatic fibrosis. researchgate.net

Applying these technologies to this compound will be crucial.

Metabolomics can confirm its production by the gut microbiota and identify how its levels change in various disease states.

Transcriptomics and Proteomics can reveal which cellular pathways and proteins are affected by the compound in target tissues, uncovering its precise mechanism of action.

Pharmacogenomics could help identify genetic variations that influence an individual's response to the compound, paving the way for personalized medicine.

Gut Microbiome-Targeted Therapies

Since Indole-3-propionic acid is exclusively produced by gut bacteria, such as Clostridium sporogenes, from dietary tryptophan, it represents a direct link between the microbiome and host health. nih.govhmdb.ca This opens the door to therapies that target the gut microbiome to modulate the production of beneficial metabolites. Strategies could include:

Probiotics: Supplementing with specific bacterial strains known to produce IPA or its 5-methoxy derivative.

Prebiotics: Using specific types of dietary fiber that promote the growth and activity of these beneficial bacteria. Studies have already shown that IPA levels correlate with fiber intake. hmdb.ca

Postbiotics: Directly administering this compound as a therapeutic agent to bypass the need for microbial production.

Understanding whether the 5-methoxy derivative is also a product of gut bacteria is a key research question. If so, therapies aimed at enriching the specific microbial producers could become a viable strategy for a range of metabolic and inflammatory diseases.

Challenges and Opportunities in Preclinical Development

The preclinical development of any new therapeutic agent is fraught with challenges, and the indole scaffold is no exception. biobostonconsulting.com A key challenge for this compound is the relative scarcity of research focused specifically on this derivative compared to its parent compound, IPA. Establishing its precise safety profile, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and optimal formulation are critical steps that require significant investigation. researchgate.net

However, the opportunities are substantial. The wealth of data on the safety and activity of the general indole class provides a strong foundation for its development. nih.gov The potential to develop it as a multi-target agent or a microbiome-targeted therapy offers innovative approaches to treating complex diseases. Furthermore, advances in computational modeling and in vitro systems, such as organ-on-a-chip technologies, can help de-risk and accelerate the preclinical phase by providing more accurate predictions of human toxicity and efficacy. biobostonconsulting.com The journey from a promising molecule to a clinical therapy is long, but for this compound, the scientific rationale for embarking on this path is compelling.

Q & A

Q. What are the recommended safety protocols for handling 3-(5-methoxy-1H-indol-3-yl)propanoic acid in laboratory settings?

Researchers must adhere to strict safety guidelines to mitigate risks associated with this compound. Key protocols include:

- Prohibiting eating, drinking, or storing personal items in the lab to avoid contamination .

- Ensuring familiarity with emergency equipment (e.g., eyewash stations, fire extinguishers) and evacuation routes .

- Using personal protective equipment (PPE) such as lab coats, gloves, and safety goggles, particularly due to potential respiratory and dermal irritation risks observed in structurally similar indole derivatives .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A widely used method involves refluxing intermediates in acetic acid with sodium acetate as a catalyst. For example:

- Step 1 : Condensation of 3-formyl-1H-indole derivatives with thiazolidinone analogs in acetic acid under reflux for 2.5–3 hours.

- Step 2 : Precipitation and recrystallization from acetic acid to isolate the product . Modifications, such as using methyl esters (e.g., methyl 3-acetamido-2-(5-methoxy-indol-3-yl)propanoate), may require additional steps like hydrolysis to yield the free acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives of this compound?

Contradictions in spectral data often arise from impurities or structural isomerism. Methodological approaches include:

- Cross-validation : Compare data with high-purity reference standards (e.g., LGC Standards’ impurities catalog) to identify anomalous peaks .

- Crystallographic analysis : Single-crystal X-ray diffraction (as demonstrated for related 5-methoxyindole structures) provides unambiguous confirmation of molecular geometry .

- Advanced hyphenated techniques : Use LC-MS or GC-MS to correlate retention times with spectral signatures, reducing misinterpretation .

Q. What strategies optimize the reaction yield of this compound under varying conditions?

Yield optimization requires systematic parameter testing:

- Catalyst screening : Sodium acetate is standard, but alternatives like pyridine or DMAP may improve condensation efficiency .

- Temperature control : Prolonged reflux (>3 hours) can degrade thermally sensitive intermediates; monitor via TLC or HPLC .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of indole precursors, though acetic acid remains optimal for precipitation .

Q. How can impurity profiling be conducted for this compound to meet pharmacopeial standards?

Impurity analysis aligns with protocols for structurally related tryptophan derivatives:

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts like ethylidene-bis-indole analogs .

- Reference standards : Compare against certified impurities (e.g., (S)-2-Amino-3-(5-hydroxy-diyl)bis-aminopropanoic acid) to quantify batch purity .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges and identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.